3-Cyclopropyl-2-fluorophenylboronic acid
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Overview
Description
3-Cyclopropyl-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 3-Cyclopropyl-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by This compound is the SM coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action involve the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the presence of aerobically-generated peroxide-type oxidants in many ethereal solvents can lead to the oxidation of boronic acids . This can affect the efficiency of the SM coupling reaction .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, which are present in many biological molecules such as carbohydrates and glycoproteins . This property allows boronic acids to participate in various biochemical reactions.
Molecular Mechanism
In the context of Suzuki–Miyaura cross-coupling reactions, it is known that boronic acids participate in transmetalation, a process where a metal atom exchanges its ligands with other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyclopropyl-2-fluorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in oxidation reactions to form the corresponding phenol and reduction reactions to yield the corresponding borane .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Reaction: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Reduction: Corresponding borane.
Scientific Research Applications
3-Cyclopropyl-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Cyclopropylphenylboronic acid
Comparison: 3-Cyclopropyl-2-fluorophenylboronic acid is unique due to the presence of both cyclopropyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these attributes are advantageous. Compared to its analogs, it offers enhanced reactivity and selectivity in certain cross-coupling reactions .
Properties
IUPAC Name |
(3-cyclopropyl-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUQOWZPVIAOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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